molecular formula C13H22O7 B610255 Propargyl-PEG4-CH2COOH CAS No. 1429934-37-1

Propargyl-PEG4-CH2COOH

Cat. No. B610255
M. Wt: 290.31
InChI Key: QOUMZZIPISUGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG4-CH2COOH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The hydrophilic PEG linker facilitates solubility in biological applications .


Synthesis Analysis

Propargyl-PEG4-CH2COOH can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . It can also be used in the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .


Molecular Structure Analysis

Propargyl-PEG4-CH2COOH is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Chemical Reactions Analysis

The propargyl group in Propargyl-PEG4-CH2COOH is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .


Physical And Chemical Properties Analysis

Propargyl-PEG4-CH2COOH is a liquid with a color ranging from colorless to light yellow . Its molecular weight is 290.31, and its molecular formula is C13H22O7 .

Scientific Research Applications

  • Synthesis of Propargyl-Ended Heterobifunctional Poly(ethylene glycol) : Propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives have been synthesized for use in the development of PEG-based bioconjugates, applicable in biomedical fields (Lu & Zhong, 2010).

  • Polymer Synthesis and Characterization : The synthesis of poly (epichlorohydrin-g-ethylene glycol) graft copolymers via "click" chemistry using propargyl PEG and azide polyepichlorohydrin demonstrates an eco-friendly, effective method for polymer synthesis (Öztürk et al., 2017).

  • Block Copolymer Synthesis : The creation of block copolymers using polyepichlorohydrin propargyl and polyethylene glycol azido indicates the versatility of propargyl-PEG4-CH2COOH in forming various polymer architectures (Öztürk & Yörümez, 2019).

  • Amphiphilic Telechelics and Nanoparticles : The synthesis of amphiphilic PEG-lipid telechelics incorporating propargyl-functionalized fatty acids highlights their potential as drug carriers in therapeutic applications (Arshad, Saied, & Ullah, 2014).

  • Introduction of Functional Groups for Bioconjugation : The modification of biodegradable polyester with propargyl groups for "click" chemistry applications demonstrates its potential in creating functionality-attached biomaterials (徐宠恩 et al., 2012).

  • Copolymer Synthesis with Enhanced Thermal Properties : The synthesis of PEG-b-PCL block copolymer modified with propargyl-functionalized polyhedral oligomeric silsesquioxane shows significant improvement in thermal properties, indicating its potential in advanced material applications (Yin et al., 2015).

  • Nucleic Acid Conformational Study : Studies on polyethylene glycol binding to human telomere G-quadruplex structures, which include discussions on PEG and propargylamine-modified polymers, contribute to understanding nucleic acid conformational changes (Buscaglia et al., 2013).

Safety And Hazards

Propargyl-PEG4-CH2COOH is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure .

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

properties

IUPAC Name

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O7/c1-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20-12-13(14)15/h1H,3-12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUMZZIPISUGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG5-CH2CO2H

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG4-CH2COOH
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG4-CH2COOH
Reactant of Route 3
Reactant of Route 3
Propargyl-PEG4-CH2COOH
Reactant of Route 4
Reactant of Route 4
Propargyl-PEG4-CH2COOH
Reactant of Route 5
Propargyl-PEG4-CH2COOH
Reactant of Route 6
Reactant of Route 6
Propargyl-PEG4-CH2COOH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.